molecular formula C10H13NO B2819309 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine CAS No. 38824-23-6

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Cat. No. B2819309
CAS RN: 38824-23-6
M. Wt: 163.22
InChI Key: ZXCBMTVJPMHQBK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a chemical compound with the CAS Number: 38824-23-6 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1-benzoxepin-3-amine . It is stored at a temperature of 4 degrees Celsius and is available in liquid form .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine involves the preparation of 4,5-dihydro-1-benzoxepin-3 (2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4 (5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .


Molecular Structure Analysis

The InChI code for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is 1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a liquid at room temperature . It has a molecular weight of 163.22 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticancer Activity

Benzoxazepine derivatives, which are structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine, have been synthesized and evaluated for their anticancer properties in breast cancer cells . Some of these compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Anti-Implantation Agents

5-Substituted 2,3,4,5-Tetrahydro-1-benzoxepine derivatives have been synthesized as novel antiimplantation agents . These compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

Treatment of Estrogen-Dependent Cancers

Steroid sulfatase inhibitors block the local production of estrogenic steroids and are attractive agents for the treatment of estrogen-dependent cancers . Benzoxepines could potentially be used in the development of these inhibitors .

Synthesis of Benzodiazepine Derivatives

Benzodiazepine derivatives have been synthesized using choline chloride and urea as a deep eutectic solvent . These derivatives have potential applications in medicinal chemistry .

Synthesis of Benzoxazepine Derivatives

Benzoxazepine derivatives have been synthesized by a variety of methods . These derivatives have potential applications in medicinal chemistry .

Synthesis of 1,4-Benzodiazepin-3-One Derivatives

A facile and efficient cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides has been achieved for rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives . These derivatives have potential applications in medicinal chemistry .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCBMTVJPMHQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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